molecular formula C13H26O2 B1581169 Pentyl octanoate CAS No. 638-25-5

Pentyl octanoate

Cat. No. B1581169
CAS RN: 638-25-5
M. Wt: 214.34 g/mol
InChI Key: GJWGZSBNFSBUPX-UHFFFAOYSA-N
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Description

Pentyl octanoate, also known as Amyl caprylate, is a compound with the molecular formula C13H26O2 and a molecular weight of 214.3443 . It is used in various industries for its specific properties .


Synthesis Analysis

The synthesis of Pentyl octanoate can be achieved through the process of esterification. A study has shown that the immobilized lipase from Candida rugosa on Sepabeads EC-EP carrier was suitable for Pentyl octanoate synthesis . The enzymatic activity was determined by both hydrolysis of olive oil in an aqueous system and esterification of n-pentanol with octanoic acid in a low aqueous system .


Molecular Structure Analysis

The molecular structure of Pentyl octanoate consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Pentyl octanoate is GJWGZSBNFSBUPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pentyl octanoate has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a flash point of 104.7±8.3 °C . It has a molar refractivity of 64.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 247.0±3.0 cm3 .

Scientific Research Applications

Enzymatic Synthesis

  • Immobilization of Lipase for Pentyl Octanoate Synthesis : A study focused on the process conditions for pentyl octanoate production using lipase from Candida rugosa immobilized on Sepabeads EC-EP. This research demonstrated that almost complete conversion (>99%) of the substrate to ester is possible under optimized conditions, highlighting the potential for efficient enzymatic synthesis of pentyl octanoate (Knezevic-Jugovic et al., 2008).

Molecular Structure Studies

  • Structure of Cholesteryl Pentyl Carbonate : Although this study primarily addresses cholesteryl pentyl carbonate, it provides insights into molecular structure analysis methods that could be applicable to pentyl octanoate. The research utilized techniques like diffractometry for analyzing molecular configurations (Seo et al., 1990).

Production of Green Surfactants

  • Synthesis from Xylans and Hydrothermally Pretreated Wheat Bran : This study presents the preparation of pentyl and octyl β-D-xylosides and oligoxylosides from xylans and n-pentanol or n-octanol in aqueous medium with xylanases. The resulting surfactants exhibit promising surface properties, making them candidates for green surfactant production (Ochs et al., 2011).

Biofuel Applications

  • Combustion and Performance Improvement in CI Engines : Research into the use of pentanol and octanol in biofuels revealed that their addition to hydrous ethanol/diesel blends can improve engine performance and reduce emissions, indicating potential application in renewable energy sources (Nour et al., 2019).

Enantioselective Chromatography

  • Enantioselective Gas Chromatography on Immobilized γ-Cyclodextrin Derivative : The study explored the application of γ-cyclodextrin derivatives in enantioselective chromatography, potentially applicable in analyzing compounds like pentyl octanoate (Grosenick & Schurig, 1997).

Bioreactor Optimization

  • Synthesis in Continuous Packed Bed Bioreactor : This research focused on optimizing the synthesis of pentyl octanoate using a continuous packed bed bioreactor with immobilized enzyme Lipozyme® RM IM. It highlights the importance of operational parameters in achieving high conversion rates in industrial processes (Skoronski et al., 2014).

Molecular Dynamics Studies

  • Study of Counterion Binding in Water-Sodium Octanoate-Pentanol System : This study provides insights into the dynamics of molecular interactions in solutions, which could be relevant to understanding the behavior of pentyl octanoate in various environments (Rosenholm & Lindman, 1976).

Alternative Chemical Production

  • Production of 1-Octanol in Escherichia coli : Demonstrating the potential of biotechnological approaches, this study reports the production of 1-octanol, a related compound, in Escherichia coli, which could inform similar methodologies for pentyl octanoate production (Hernández Lozada et al., 2020).

Cosmetic Industry Applications

  • Lipase-Catalyzed Synthesis in Supercritical Carbon Dioxide : Focusing on cetyl octanoate, a related ester, this study provides insights into lipase-catalyzed synthesis methods that could be applicable to pentyl octanoate, especially in the cosmetic industry (Kuo et al., 2012).

Safety And Hazards

Pentyl octanoate is not classified as a hazardous substance according to the Federal Register . It does not pose any significant hazard under emergency conditions beyond that of ordinary combustible materials .

properties

IUPAC Name

pentyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWGZSBNFSBUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060932
Record name Octanoic acid, pentyl ester
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Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a fruity, orris odour
Record name Pentyl octanoate
Source Human Metabolome Database (HMDB)
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Record name n-Amyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, water, 1 ml in 7 ml 80% alcohol (in ethanol)
Record name n-Amyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.855-0.8562
Record name n-Amyl octanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Pentyl octanoate

CAS RN

638-25-5
Record name Pentyl octanoate
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Record name Amyl octanoate
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Record name Octanoic acid, pentyl ester
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Record name Octanoic acid, pentyl ester
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Record name Pentyl octanoate
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Record name AMYL OCTANOATE
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Record name Pentyl octanoate
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Melting Point

-34 - -35 °C
Record name Pentyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
E Skoronski, N Padoin, C Soares… - Brazilian Journal of …, 2014 - SciELO Brasil
… In this work, the aliphatic ester pentyl octanoate was obtained by direct esterification using a continuous packed bed bioreactor containing the immobilized enzyme Lipozyme® RM IM …
Number of citations: 19 www.scielo.br
M da Graça Nascimento, JMR da Silva… - Journal of Molecular …, 2015 - Elsevier
… two aroma esters (1-octyl acetate and 1-pentyl octanoate) and a monoepoxide derived from β-… With regard to the preparation of 1-pentyl octanoate the best results (conversions >99%) …
Number of citations: 29 www.sciencedirect.com
S Mihara, H Tateba, O Nishimura… - Journal of Agricultural …, 1987 - ACS Publications
Chinese quince (Pseudocydonia sinensis Schneid; Chaenomeles sinensis Koehne; Cydonia sinensis Thouin, karin in Japanese) oils from the peel and the flesh were analyzed by gas …
Number of citations: 32 pubs.acs.org
J Kliks, J Kawa-Rygielska, A Gasiński, J Rębas… - LWT, 2021 - Elsevier
… Ciders fermented with higher dilution rate were characterised by higher concentration of ethyl hexanoate and pentyl octanoate, but in ciders fermented with lower dilution rate higher …
Number of citations: 9 www.sciencedirect.com
LN Britton, AJ Markovetz - Journal of Biological Chemistry, 1977 - ASBMB
… With 6-tridecanone, two esters are formed, heptyl hexanoate and pentyl octanoate, indicating that oxygen is inserted on either side of the carbonyl group. In addition, the enzyme …
Number of citations: 85 www.jbc.org
H Strohalm, M Dregus, A Wahl… - Journal of agricultural …, 2007 - ACS Publications
The enantiomeric compositions of the acetates, butanoates, hexanoates, and octanoates of the secondary alcohols 2-pentanol, 2-heptanol, and 2-nonanol were determined in yellow (…
Number of citations: 33 pubs.acs.org
B Osaghi, F Safa - Rev Roum Chim, 2019 - revroum.lew.ro
In this work, normal boiling points (NBPs) for a group of aliphatic esters were modeled using a combination of the modified Xu (mXu) and the atom-type-based AI topological indice. The …
Number of citations: 9 revroum.lew.ro
JC Young, CLG Chu, X Lu, H Zhu - Journal of Agricultural and …, 2004 - ACS Publications
… Three standards, pentyl octanoate, hexyl heptanoate, and heptyl hexanoate, all had similar retention times very close to that of peak 39. Being a minor component, it was not possible to …
Number of citations: 81 pubs.acs.org
PG Johnson, B Tittle - Journal of Fluorine Chemistry, 1973 - Elsevier
Aliphatic perfluorinated carboxylic esters have been prepared by two methods; (i) the reaction of the potassium salt of perfluoro 3-ethyl pent-3-ol, KOC(C 2 F 5 ) 3 , with perfluoro acid …
Number of citations: 5 www.sciencedirect.com
W Francke, W Schröder, AK Borg-Karlsson… - … für Naturforschung C, 1987 - degruyter.com
From the volatile constituents of the solitary bee species Panurgus banksianus Kirby and P. calcaratus Scopuli 31 compounds could be identified. The cephalic secretion of P. …
Number of citations: 7 www.degruyter.com

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